The molecule possesses a carboxylic acid group and two aromatic rings. Carboxylic acids and aromatic rings are common functional groups found in many pharmaceuticals. This suggests 3-(4-Fluorophenyl)-2-phenylpropanoic acid could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications [].
The presence of a fluorine atom on one of the aromatic rings introduces a subtle change to the molecule's electronic properties. Fluorine substitution can sometimes influence the binding affinity of a molecule to biological targets, potentially leading to enhanced bioactivity []. However, further research would be needed to determine if this is the case for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.
3-(4-Fluorophenyl)-2-phenylpropanoic acid is a compound characterized by its unique chemical structure, which includes a fluorinated phenyl group attached to a propanoic acid backbone. The molecular formula of this compound is C15H13FO2, and it has a molecular weight of approximately 244.26 g/mol . The presence of the fluorine atom in the para position of the phenyl ring contributes to its distinct chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
3-(4-Fluorophenyl)-2-phenylpropanoic acid has been studied for its biological activity, particularly as a potential pharmaceutical agent. It exhibits properties that may influence metabolic pathways, specifically as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. Research indicates that compounds with similar structures can modulate lipid metabolism and glucose homeostasis, making them candidates for treating metabolic disorders .
The synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for variations in yield and purity.
3-(4-Fluorophenyl)-2-phenylpropanoic acid has potential applications in:
Its unique properties make it valuable in developing new therapeutic agents.
Interaction studies involving 3-(4-Fluorophenyl)-2-phenylpropanoic acid have primarily focused on its binding affinity to PPAR receptors. These studies demonstrate that the compound can effectively activate these receptors, influencing gene expression related to lipid metabolism and inflammation . Additionally, its interaction with enzymes involved in metabolic pathways has been explored, indicating a broad potential for therapeutic applications.
Several compounds share structural similarities with 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 4-(4-Fluorophenyl)butyric acid | 1.00 | Longer carbon chain; potential anti-inflammatory uses |
| 3-(3-Fluorophenyl)propionic acid | 0.97 | Different fluorine position; varied biological activity |
| 2-(4-Fluoro-2-methylphenyl)acetic acid | 0.95 | Methyl substitution; altered lipophilicity |
| 3-(3,5-Difluorophenyl)propionic acid | 0.95 | Additional fluorine atoms; enhanced potency |
| 3-(4-Fluorophenyl)pentanedioic acid | 0.93 | Longer dicarboxylic structure; different reactivity |
These comparisons illustrate how variations in structure can lead to significant differences in biological activity and application potential, underscoring the importance of specific functional groups like fluorine in medicinal chemistry .
3-(4-Fluorophenyl)-2-phenylpropanoic acid is a diaryl-substituted carboxylic acid with a fluorine atom at the para position of one aromatic ring. Its systematic name reflects its structural features:
The compound’s stereochemistry is specified in enantiomeric forms, such as the (2R)-enantiomer, though the racemic mixture is more commonly referenced.
| Attribute | Value/Description |
|---|---|
| IUPAC Name | 3-(4-fluorophenyl)-2-phenylpropanoic acid |
| CAS Registry Number | 436086-86-1 |
| PubChem CID | 3151587, 795470 (R-enantiomer) |
| ChemSpider ID | 2403673 |
The compound is indexed across multiple chemical databases with unique identifiers:
These identifiers facilitate cross-referencing in research and regulatory contexts.
The compound’s molecular formula is C₁₅H₁₃FO₂, derived from:
Its molecular weight is 244.26 g/mol, calculated from atomic masses.
| Element | Atomic Count | Atomic Mass (g/mol) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 15 | 12.01 | 180.15 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Fluorine | 1 | 18.998 | 18.998 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 244.23 g/mol |
3-(4-Fluorophenyl)-2-phenylpropanoic acid belongs to the following chemical classes:
The fluorine substitution at the para position enhances its electronic properties, potentially influencing reactivity and biological interactions.
While specific discovery dates for this compound are not explicitly documented in public databases, its structural analogs (e.g., aryl propionic acids) emerged during the mid-20th century as part of NSAID development. The compound’s design likely reflects efforts to modify existing propionic acid derivatives (e.g., ibuprofen, flurbiprofen) for enhanced pharmacological or synthetic utility.
Molecular Identity and Basic Properties
3-(4-Fluorophenyl)-2-phenylpropanoic acid (C₁₅H₁₃FO₂) is an aromatic carboxylic acid with a molecular weight of 244.26 g/mol and CAS number 436086-86-1 [2]. The compound features a propanoic acid backbone substituted with both a phenyl group and a 4-fluorophenyl group, creating a chiral center at the α-carbon position.
Melting Point Data
Direct experimental melting point data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. However, computational predictions suggest a melting point of approximately 142°C [3]. This estimate is based on structure-activity relationships and comparison with similar fluorinated aromatic carboxylic acids.
For comparative analysis, related fluorinated phenylpropanoic acids provide context:
| Compound | Molecular Formula | Melting Point (°C) | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)propionic acid | C₉H₉FO₂ | 87-88 | [4] [5] |
| (4-Fluorophenyl)acetic acid | C₈H₇FO₂ | 86 | [6] |
| 3-(4-Fluorophenyl)-2-phenylpropanoic acid | C₁₅H₁₃FO₂ | 142 (predicted) | [3] |
The predicted melting point of 142°C for the target compound is significantly higher than its simpler analogs, reflecting the increased molecular complexity and enhanced intermolecular interactions afforded by the additional phenyl ring.
Boiling Point Data
Experimental boiling point data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. Computational predictions suggest a boiling point of approximately 341°C [3]. This estimation is consistent with the compound's molecular weight and structural features.
Comparative data for related compounds:
| Compound | Boiling Point (°C) | Pressure | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)propionic acid | 105-107 | 22 Torr | [5] |
| (4-Fluorophenyl)acetic acid | 154-156 | 20 Torr | [6] |
| 3-(4-Fluorophenyl)-2-phenylpropanoic acid | 341 (predicted) | 760 mmHg | [3] |
No experimental flash point data are available for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Computational predictions suggest a flash point of approximately 171°C [3]. This value is consistent with the compound's molecular structure and volatility characteristics expected for aromatic carboxylic acids of similar molecular weight.
The predicted flash point indicates that the compound would be classified as a combustible liquid according to standard safety classifications, requiring appropriate handling precautions in laboratory and industrial settings.
Density
Experimental density data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. For comparison, the related compound 3-(4-Fluorophenyl)propionic acid has a predicted density of 1.222 ± 0.06 g/cm³ [5]. Given the additional phenyl ring in the target compound, a higher density would be expected, likely in the range of 1.25-1.30 g/cm³.
Polarizability
Specific polarizability data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. However, computational studies on related fluorinated aromatic systems provide insights into expected polarizability ranges.
For the closely related compound 3-(4-Fluorophenyl)-3-phenylpropanoic acid, the Environmental Protection Agency's CompTox database reports a polarizability of 26.3 ų [3]. This value provides a reasonable estimate for the target compound, considering the similar molecular framework.
Polarizability in aromatic systems is influenced by:
Water Solubility
Quantitative water solubility data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. The compound's structural features suggest limited water solubility due to the presence of two aromatic rings providing significant hydrophobic character.
Carboxylic acids generally exhibit pH-dependent solubility, with increased solubility under basic conditions where the carboxylate anion predominates. Based on structural analogy with related compounds, the water solubility is estimated to be in the range of 0.1-1.0 g/L at neutral pH.
Organic Solvent Solubility
Limited information is available regarding solubility in organic solvents. For the related compound 3-(4-Fluorophenyl)propionic acid, slight solubility in methanol has been reported [5]. The target compound is expected to show:
The presence of both the carboxylic acid group and aromatic systems creates an amphiphilic character that favors dissolution in moderately polar solvents.
Octanol-Water Partition Coefficient (LogP)
Experimental LogP values for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the current literature. However, estimation can be made based on structure-activity relationships and fragment contribution methods.
For related compounds with similar structural features:
| Compound | LogP | Reference |
|---|---|---|
| 3-(4-fluorophenyl)-3-(4-methylphenyl)propanoic acid | 3.74 | [8] |
| (E/Z)-3-(4-fluorophenyl)-3-phenylpropenoic acid | 3.34 | [9] |
Based on these analogs and considering the structural features of the target compound, the estimated LogP value is approximately 3.5-4.0. This range reflects:
Distribution Coefficient (LogD)
The distribution coefficient accounts for ionization effects at physiological pH. Given the estimated pKa of 4.2-4.8 for the carboxylic acid group, at pH 7.4 the compound would be predominantly ionized. This would result in a LogD value approximately 2-3 units lower than the LogP value, suggesting LogD₇.₄ ≈ 1.0-2.0.
Experimental Henry's law constants for 3-(4-Fluorophenyl)-2-phenylpropanoic acid are not available in the literature. However, estimation can be made based on vapor pressure and solubility relationships.
For carboxylic acids, Henry's law constants typically range from 10⁻⁵ to 10⁻² Pa·m³/mol [10] [11]. The EPA CompTox database provides a predicted Henry's law constant of 2.29 × 10⁻¹⁰ Pa·m³/mol for the related compound 3-(4-Fluorophenyl)-3-phenylpropanoic acid [3].
For aromatic carboxylic acids with similar molecular weights, Henry's law constants are generally low due to:
The estimated Henry's law constant for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is approximately 1 × 10⁻⁹ to 1 × 10⁻⁸ Pa·m³/mol, indicating low volatility and tendency to partition into aqueous phases.
pKa Determination
The pKa of 3-(4-Fluorophenyl)-2-phenylpropanoic acid has not been experimentally determined. However, estimation can be made based on structural analogy with related carboxylic acids and electronic effects of substituents.
Comparative pKa Values
| Compound Type | pKa | Reference |
|---|---|---|
| Propanoic acid | 4.87 | [12] |
| Phenylacetic acid | 4.31 | [13] |
| 3-(4-Fluorophenyl)propionic acid | ~4.0 (predicted) | [5] |
Electronic Effects on Acidity
The acidity of carboxylic acids is influenced by substituent effects:
Based on these considerations, the estimated pKa for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is 4.2-4.8, reflecting the combined electron-withdrawing effects of the aromatic substituents balanced against their remote positioning.
Ionization Behavior
At physiological pH (7.4), the compound would be predominantly ionized (>99%) as the carboxylate anion. This has significant implications for:
Irritant